DNP-L-isoleucine DNP-L-isoleucine
Brand Name: Vulcanchem
CAS No.: 1655-56-7
VCID: VC21266087
InChI: InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17)
SMILES: CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol

DNP-L-isoleucine

CAS No.: 1655-56-7

Cat. No.: VC21266087

Molecular Formula: C12H15N3O6

Molecular Weight: 297.26 g/mol

* For research use only. Not for human or veterinary use.

DNP-L-isoleucine - 1655-56-7

Specification

CAS No. 1655-56-7
Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
IUPAC Name 2-(2,4-dinitroanilino)-3-methylpentanoic acid
Standard InChI InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17)
Standard InChI Key PCZSORDQCDENOD-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
SMILES CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Basic Properties

N-(2,4-Dinitrophenyl)-L-isoleucine belongs to the class of dinitrophenyl derivatives of amino acids. Its structure features the essential amino acid L-isoleucine conjugated with a 2,4-dinitrophenyl group through the amino nitrogen. This structural arrangement creates a compound with distinctive chemical and physical properties that differentiate it from both its parent amino acid and other DNP-amino acid derivatives.

Structural Components

The molecule consists of two primary components:

  • L-isoleucine: An essential branched-chain amino acid with the molecular formula C₆H₁₃NO₂

  • 2,4-Dinitrophenyl group: A reactive aromatic group containing two nitro substituents at positions 2 and 4 of the phenyl ring

The conjugation occurs through a nucleophilic substitution reaction where the amino group of L-isoleucine replaces the leaving group (typically fluoride) on 2,4-dinitrofluorobenzene, forming a covalent bond between the amino nitrogen and the phenyl carbon.

Physical Properties

The physical properties of DNP-L-isoleucine can be inferred from both its structural components and similar compounds. Based on the properties of L-isoleucine and other DNP-amino acids, DNP-L-isoleucine would likely exhibit:

PropertyExpected Value
AppearanceYellow to orange crystalline solid
Molecular FormulaC₁₂H₁₅N₃O₆
Molecular Weight~297 g/mol
Melting PointLikely between 100-150°C
SolubilityModerate solubility in polar organic solvents; limited water solubility
Optical ActivityExpected to retain the chirality of L-isoleucine with altered specific rotation
pH (in solution)Likely acidic due to the carboxylic acid group

These properties would be influenced by the optical activity of L-isoleucine, which has an optical rotation of [α]20/D +41.0±1°, c = 5% in 6 M HCl .

Synthesis and Preparation Methods

The preparation of DNP-L-isoleucine would follow similar synthetic routes to those established for related compounds such as DNP-L-leucine, with modifications to accommodate the specific structural characteristics of L-isoleucine.

Laboratory Synthesis

The standard laboratory preparation of DNP-L-isoleucine would likely involve:

  • Reaction of 2,4-dinitrofluorobenzene with L-isoleucine under basic conditions

  • Use of alkaline medium (sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution

  • Careful pH control to prevent racemization of the chiral center in L-isoleucine

  • Purification through crystallization or chromatographic techniques

The reaction proceeds via nucleophilic aromatic substitution, where the amino group of L-isoleucine attacks the electrophilic carbon attached to the fluorine in 2,4-dinitrofluorobenzene.

Starting Material Production

The starting material, L-isoleucine, can be produced through various methods including:

  • Fermentation processes using chemically synthesized substrates

  • Conversion of natural precursors like 2-ketobutyrate or D,L-2-hydroxybutyrate using Corynebacterium glutamicum

  • Sugar-based processes using engineered strains of Corynebacterium glutamicum, Serratia marcescens, and Escherichia coli

As noted in the literature, "The mutant Escherichia coli H-8285, being resistant to thiaisoleucine, arginine hydroxamate, and D,L-ethionine accumulates 26 g/L L-isoleucine in 45 h in a fed-batch process."

Biochemical Significance and Activity

DNP-L-isoleucine inherits and potentially modifies the biochemical properties of its constituent parts, particularly the biological activity of L-isoleucine with potential alterations due to the DNP group.

Signaling Pathways

Research on L-isoleucine suggests potential involvement of DNP-L-isoleucine in specific signaling pathways:

  • NF-κB/rel Activation: Studies have shown that "Isoleucine induces NF-κB/rel activities" and that "isoleucine induces specific DNA binding proteins that recognize the NF-κB consensus sequence." This activation may be relevant to how DNP-L-isoleucine interacts with cellular mechanisms.

  • Transcription Factor Binding: As demonstrated with L-isoleucine, there may be specific interactions with transcription factors that could be maintained or modified in DNP-L-isoleucine.

Analytical Applications

One of the most significant applications of DNP-amino acid derivatives is in analytical biochemistry, where they serve crucial roles in various methodologies.

Protein and Peptide Analysis

DNP-L-isoleucine, like other DNP-amino acids, could serve important functions in:

  • N-terminal amino acid analysis: The DNP derivatization of the N-terminal amino acid allows for the identification of the first amino acid in a peptide chain.

  • Protein sequencing: Traditional Edman degradation techniques often utilize DNP derivatives for visualizing and identifying amino acids.

  • HPLC analysis: The DNP group's strong chromophore properties enable enhanced detection sensitivity in high-performance liquid chromatography applications.

Quantitative Determination

The distinctive spectral properties of the DNP group make DNP-L-isoleucine potentially valuable for quantitative analyses:

  • Spectrophotometric detection: The DNP group absorbs strongly in the UV-visible range, allowing for sensitive detection of DNP-L-isoleucine in complex mixtures.

  • Calibration standards: Purified DNP-L-isoleucine could serve as a reference standard in analytical methods for amino acid quantification.

  • Metabolic studies: Labeled DNP-L-isoleucine could potentially be used to trace isoleucine metabolism in biological systems.

Comparison with Similar DNP-Amino Acid Derivatives

Understanding DNP-L-isoleucine requires contextualizing it among related compounds, particularly other DNP-amino acid derivatives.

Structural Comparisons

CompoundSide Chain StructureDistinctive Properties
DNP-L-isoleucineBranched (2-methylbutyl)Chiral at both α-carbon and side chain
DNP-L-leucineBranched (isobutyl)Lacks side chain chirality
DNP-L-valineBranched (isopropyl)Shorter side chain
DNP-L-alanineMethyl groupSimplest chiral side chain

These structural differences influence the compounds' physical properties, biological activities, and analytical applications.

Research Applications

DNP-L-isoleucine has potential applications across multiple scientific disciplines, from basic biochemistry to applied medicine.

Biochemical Research

As a biochemical tool, DNP-L-isoleucine could serve various functions:

  • Protein Labeling: The DNP group provides a chromophore for visualizing proteins and tracking their movements and interactions.

  • Enzyme Kinetics: As a substrate analog, it could be used to study the kinetics and mechanisms of enzymes involved in amino acid metabolism.

  • Structural Studies: In crystallography, DNP-L-isoleucine could potentially facilitate the study of protein structures by providing phase information or stabilizing specific conformations.

Medical Research

The potential medical applications of DNP-L-isoleucine might include:

  • Immunomodulation: Based on isoleucine's activity in β-defensin expression, DNP-L-isoleucine might serve as a tool in studying and potentially modulating immune responses.

  • Metabolic Studies: As a labeled form of isoleucine, it could help track branched-chain amino acid metabolism in various disease states.

  • Diagnostic Applications: The distinct spectral properties could be leveraged in developing diagnostic assays for conditions involving amino acid metabolism disruption.

Industrial Applications

Potential industrial applications include:

  • Quality Control: As a reference standard in pharmaceutical and food analysis.

  • Process Monitoring: In industrial fermentation and biotechnology processes involving amino acid production.

  • Material Science: As a building block for specialized biomaterials with defined properties.

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